molecular formula C12H11NOS B13525120 (4H-thieno[2,3-c]chromen-4-yl)methanamine

(4H-thieno[2,3-c]chromen-4-yl)methanamine

Cat. No.: B13525120
M. Wt: 217.29 g/mol
InChI Key: DYTVRYMZZQQKPG-UHFFFAOYSA-N
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Description

(4H-thieno[2,3-c]chromen-4-yl)methanamine is a heterocyclic compound that features a fused ring system combining a thiophene and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4H-thieno[2,3-c]chromen-4-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted thiophene and a chromene derivative, the reaction can proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

(4H-thieno[2,3-c]chromen-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

(4H-thieno[2,3-c]chromen-4-yl)methanamine has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of (4H-thieno[2,3-c]chromen-4-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may interact with enzymes or receptors, altering their activity and thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion and the presence of both thiophene and chromene moieties. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications .

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4H-thieno[2,3-c]chromen-4-ylmethanamine

InChI

InChI=1S/C12H11NOS/c13-7-11-12-9(5-6-15-12)8-3-1-2-4-10(8)14-11/h1-6,11H,7,13H2

InChI Key

DYTVRYMZZQQKPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(O2)CN)SC=C3

Origin of Product

United States

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